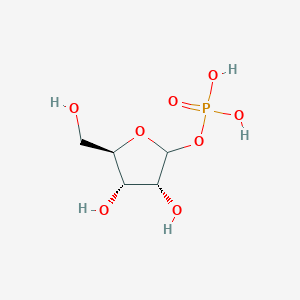
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been synthesized using various methods. In
Scientific Research Applications
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been shown to exhibit promising activity in various assays. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide. One of the major areas of research is in the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, there is a need for further studies to assess the potential toxicity of this compound and to identify strategies for mitigating its toxicity.
Conclusion:
In conclusion, 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its activity.
Synthesis Methods
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-nitrobenzoyl chloride with 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final product.
properties
Product Name |
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide |
|---|---|
Molecular Formula |
C22H17N3O4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-2-phenyl-2,3-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C22H17N3O4/c26-21-17-8-4-5-9-18(17)23-19(14-6-2-1-3-7-14)20(21)24-22(27)15-10-12-16(13-11-15)25(28)29/h1-13,19-20,23H,(H,24,27) |
InChI Key |
KROZQXSFKXISQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)



![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)


![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)

